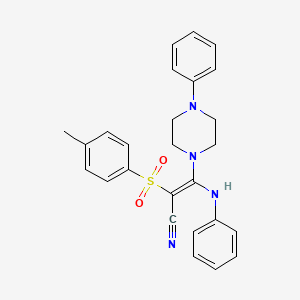
2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H26N4O2S. It contains a sulfonyl group attached to a 4-methylphenyl group, a phenylamino group, and a 4-phenylpiperazinyl group. The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry, which isn’t provided in the available information.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the melting point, boiling point, density, and other physical properties of this compound are not provided in the available resources .Aplicaciones Científicas De Investigación
Conformational and Molecular Structures
Research into α,β-unsaturated acrylonitrile derivatives, closely related to the compound of interest, has provided insights into their conformational and molecular structures, revealing how the introduction of certain moieties affects π-π interactions and self-assembly behaviors in the solid state. Studies have explored the photophysical properties and frontier orbitals of these compounds, highlighting the impact of solvent polarity and molecular structure on their properties (Percino et al., 2016).
Molecular Synthesis Techniques
Advancements in molecular synthesis techniques have been demonstrated, including new methods for the preparation of sulfonamides. These methods have shown improved yields and potential for generating compounds with significant activity at specific receptor sites, indicating their utility in the development of pharmaceutical agents (Luo Yan et al., 2006).
Metal Complex Formation
Studies have shown the ability of related compounds to form complexes with metals, leading to new structures with potential applications in catalysis and material science. These complexes have been characterized by various techniques, providing valuable information on their structures and properties (Bermejo et al., 2000).
Photochemical Transformations
Research into the photochemical transformations of methacrylate polymers related to the compound has shown the potential for these materials in applications requiring light-responsive properties. The studies have explored the effects of light and laser radiation on the isomerization processes and the resulting changes in material properties (Kucharski et al., 2002).
Pharmacological Applications
Several studies have focused on the pharmacological applications of compounds structurally similar to "2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile," highlighting their potential as receptor antagonists and in the synthesis of molecules with significant biological activity (Silvestri et al., 2003).
Propiedades
IUPAC Name |
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-21-12-14-24(15-13-21)33(31,32)25(20-27)26(28-22-8-4-2-5-9-22)30-18-16-29(17-19-30)23-10-6-3-7-11-23/h2-15,28H,16-19H2,1H3/b26-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOQIVMSFAJJM-QPLCGJKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\N3CCN(CC3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)

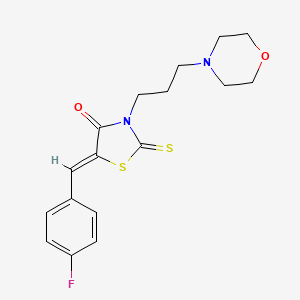

![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)
![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)
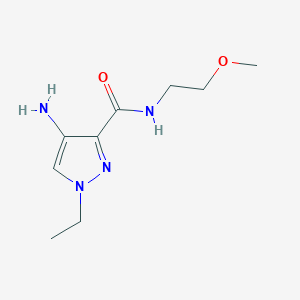
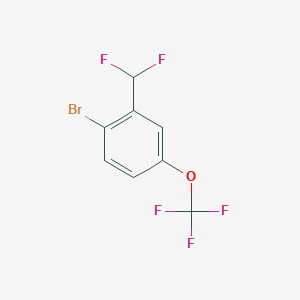

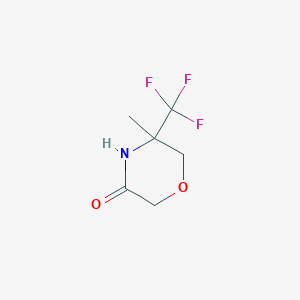
![ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2770371.png)

![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)
![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
